molecular formula C27H46OSe B1197062 24-(Isopropylseleno)chol-5-en-3-ol CAS No. 86508-37-4

24-(Isopropylseleno)chol-5-en-3-ol

Cat. No.: B1197062
CAS No.: 86508-37-4
M. Wt: 465.6 g/mol
InChI Key: FBTFFJXGORUMDR-DPAQBDIFSA-N
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Description

24-(Isopropylseleno)chol-5-en-3-ol (IUPAC name: cholest-5-en-3β-ol, 24-(isopropylseleno)-) is a synthetic sterol derivative distinguished by the substitution of an isopropylseleno (-Se-iPr) group at the C-24 position of the cholestane skeleton. This compound is notable for its application as a radiotracer in biomedical imaging. Synthesized via the reaction of sodium isopropyl-[75Se]selenol with 3β-acetoxy-24-bromochol-5-ene, it has been labeled with selenium-75 (75Se) for adrenal gland imaging in preclinical studies. Key findings include high adrenal uptake in rats, with adrenal/blood and adrenal/liver ratios reaching 85:1 and 32:1, respectively, at 72 hours post-injection .

Properties

CAS No.

86508-37-4

Molecular Formula

C27H46OSe

Molecular Weight

465.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46OSe/c1-18(2)29-16-6-7-19(3)23-10-11-24-22-9-8-20-17-21(28)12-14-26(20,4)25(22)13-15-27(23,24)5/h8,18-19,21-25,28H,6-7,9-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

FBTFFJXGORUMDR-DPAQBDIFSA-N

SMILES

CC(C)[Se]CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC[Se]C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)[Se]CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

24-(isopropyl(73Se)seleno)chol-5-en-3 beta-ol
24-(isopropyl(75Se)seleno)chol-5-en-3 beta-ol
24-(isopropylseleno)chol-5-en-3-ol
24-(isopropylseleno)chol-5-en-3-ol, (3beta)-isomer, 73Se-labeled
24-(isopropylseleno)chol-5-en-3-ol, (3beta)-isomer, 75Se-labeled
24-ISeCEO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural and Functional Comparison of C-24 Modified Sterols
Compound Name Molecular Formula Substituent at C-24 Biological Source/Application Key Properties/Findings Reference
24-(Isopropylseleno)chol-5-en-3-ol C₃₀H₅₀OSe -Se-iPr Synthetic (adrenal imaging agent) High adrenal uptake; 75Se-labeled
24-Isopropyl-22-dehydrocholesterol C₃₁H₅₀O -iPr Marine sponge (Topsentia ophiraphidites) Isolated as natural product; Δ22 double bond enhances rigidity
24-Isopropylcholesterol C₃₁H₅₂O -iPr Marine sponge (Topsentia ophiraphidites) Saturated side chain; higher stability than Δ22 analogues
24-Propylidenecholest-5-en-3β-ol C₃₀H₅₀O Propylidene (-CH₂CH₂CH₂) Synthetic/analytical studies SMILES: CC/C=C(/CCC(C)C...)C(C)C; used in collision cross-section analysis
24-(Dimethylamino)cholest-5-en-3-ol C₂₆H₄₆ClNO -N(CH₃)₂ (as hydrochloride) Synthetic (pharmacological studies) Potential cholesterol metabolism modulator
24-Dehydrocholesterol C₂₇H₄₄O Δ24 double bond Natural (wool fat byproduct) Higher solubility in hydrophobic solvents vs. cholesterol

Key Differences in Physicochemical Properties

Solubility and Polarity: The selenium-containing 24-(isopropylseleno)chol-5-en-3-ol exhibits lower solubility in polar solvents (e.g., DMSO, water) compared to non-selenium analogues like 24-isopropylcholesterol. This aligns with trends observed in sterols with bulky hydrophobic substituents . 24-Dehydrocholesterol, with a Δ24 double bond, shows higher solubility in nonpolar solvents (e.g., n-hexane) than cholesterol due to reduced molecular packing efficiency .

Biological Activity: The 75Se-labeled derivative demonstrates targeted adrenal uptake, a property absent in non-radioactive sterols like 24-isopropyl-22-dehydrocholesterol. This is attributed to the radiotracer’s affinity for adrenal steroidogenic enzymes . Natural marine sterols (e.g., 24-isopropylcholesterol) are associated with membrane fluidity modulation in marine organisms, whereas synthetic analogues like 24-(dimethylamino)cholest-5-en-3-ol are explored for cholesterol transport inhibition .

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